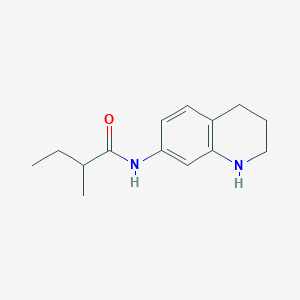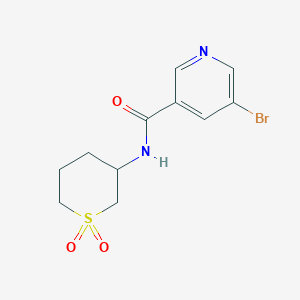
2-methyl-N-(1,2,3,4-tetrahydroquinolin-7-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(1,2,3,4-tetrahydroquinolin-7-yl)butanamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a tetrahydroquinoline derivative that has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(1,2,3,4-tetrahydroquinolin-7-yl)butanamide has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. The compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a painkiller and anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of 2-methyl-N-(1,2,3,4-tetrahydroquinolin-7-yl)butanamide is not fully understood. However, studies have shown that the compound acts as a modulator of various neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-N-(1,2,3,4-tetrahydroquinolin-7-yl)butanamide has various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to improve memory and cognitive function in animal models. Additionally, the compound has been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-methyl-N-(1,2,3,4-tetrahydroquinolin-7-yl)butanamide in lab experiments is its potential to be used as a therapeutic agent for various diseases. Additionally, the compound has shown promising results in animal models, which may translate to humans. However, one of the limitations of using this compound is its limited availability, which may make it difficult to conduct large-scale studies.
Zukünftige Richtungen
There are several future directions for the study of 2-methyl-N-(1,2,3,4-tetrahydroquinolin-7-yl)butanamide. One direction is to further investigate the compound's potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the compound's mechanism of action in more detail to better understand its pharmacological effects. Additionally, future studies may focus on developing more efficient synthesis methods for the compound to facilitate large-scale studies.
Conclusion:
In conclusion, 2-methyl-N-(1,2,3,4-tetrahydroquinolin-7-yl)butanamide is a novel compound that has shown promising results in various scientific research applications. The compound has been synthesized using various methods and has been studied for its potential as a therapeutic agent for various diseases. Although the compound's mechanism of action is not fully understood, it has been shown to have various biochemical and physiological effects. Future studies may focus on further investigating the compound's potential as a therapeutic agent and developing more efficient synthesis methods.
Synthesemethoden
Several methods have been reported for the synthesis of 2-methyl-N-(1,2,3,4-tetrahydroquinolin-7-yl)butanamide. One of the most common methods involves the condensation of 2-methyl-4-aminobutanal with 1,2,3,4-tetrahydroquinoline-7-carboxylic acid followed by the reduction of the resulting imine using sodium borohydride. The compound can also be synthesized using other methods such as the Pictet-Spengler reaction and the Friedländer synthesis.
Eigenschaften
IUPAC Name |
2-methyl-N-(1,2,3,4-tetrahydroquinolin-7-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-3-10(2)14(17)16-12-7-6-11-5-4-8-15-13(11)9-12/h6-7,9-10,15H,3-5,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEVEOJDXJHKQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=CC2=C(CCCN2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(1,2,3,4-tetrahydroquinolin-7-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Fluoro-2-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7577596.png)
![2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide](/img/structure/B7577599.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577605.png)


![N-[(5-bromothiophen-2-yl)methyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577622.png)
![2-[1-(2,5-Dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]oxyacetic acid](/img/structure/B7577623.png)
![7-(5-bromothiophen-2-yl)sulfonyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7577632.png)
![N-[(2-bromo-5-fluorophenyl)methyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577637.png)
![N-[(1,4-dimethylpiperazin-2-yl)methyl]benzenesulfonamide](/img/structure/B7577651.png)



